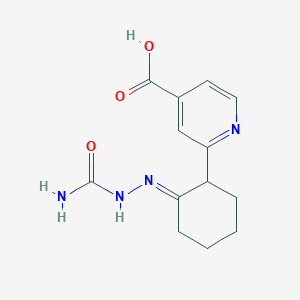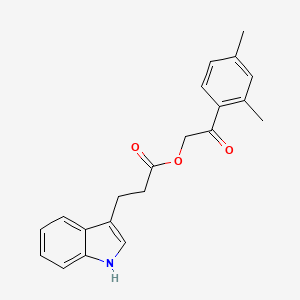
2-(2,4-dimethylphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate
Vue d'ensemble
Description
2-(2,4-dimethylphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(2,4-dimethylphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate is not fully understood. However, it has been suggested that the compound may exert its anticancer and anti-inflammatory effects through the inhibition of specific enzymes and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-(2,4-dimethylphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate can induce apoptosis (programmed cell death) in cancer cells, while also reducing inflammation in various tissues. Additionally, it has been found to have a low toxicity profile, indicating its potential as a safe and effective therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2,4-dimethylphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate in lab experiments include its ease of synthesis, low toxicity, and potential for multiple applications. However, limitations include the need for further studies to fully understand its mechanism of action and its potential interactions with other compounds.
Orientations Futures
There are several future directions for research on 2-(2,4-dimethylphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate. These include further investigation of its anticancer and anti-inflammatory properties, as well as its potential as an antimicrobial agent. Additionally, studies on its pharmacokinetics and pharmacodynamics could provide valuable information for its clinical development. Finally, the development of new derivatives of this compound could lead to the discovery of more potent and selective therapeutic agents.
In conclusion, 2-(2,4-dimethylphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate is a promising compound with potential applications in various fields. Its ease of synthesis, low toxicity, and multiple potential applications make it a valuable area of research for the scientific community. Further studies are needed to fully understand its mechanism of action and potential clinical applications.
Applications De Recherche Scientifique
2-(2,4-dimethylphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anticancer and anti-inflammatory properties. In addition, it has been found to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
IUPAC Name |
[2-(2,4-dimethylphenyl)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-14-7-9-17(15(2)11-14)20(23)13-25-21(24)10-8-16-12-22-19-6-4-3-5-18(16)19/h3-7,9,11-12,22H,8,10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJXSAAAGWWYHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)COC(=O)CCC2=CNC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201198981 | |
| Record name | 2-(2,4-Dimethylphenyl)-2-oxoethyl 1H-indole-3-propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201198981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate | |
CAS RN |
879053-64-2 | |
| Record name | 2-(2,4-Dimethylphenyl)-2-oxoethyl 1H-indole-3-propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879053-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,4-Dimethylphenyl)-2-oxoethyl 1H-indole-3-propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201198981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-fluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]benzenesulfonamide](/img/structure/B3408586.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B3408590.png)
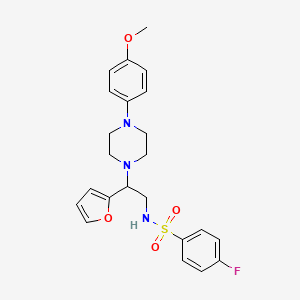
![4-chloro-N-{2-(2-furyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}benzenesulfonamide](/img/structure/B3408610.png)
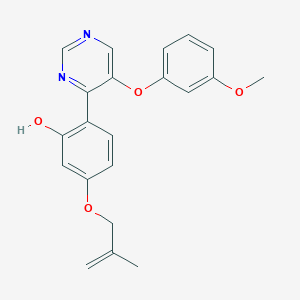
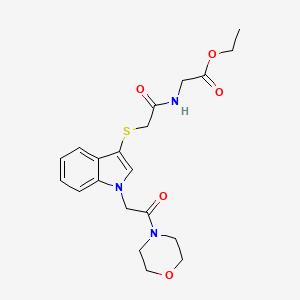
![1-allyl-4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3408640.png)
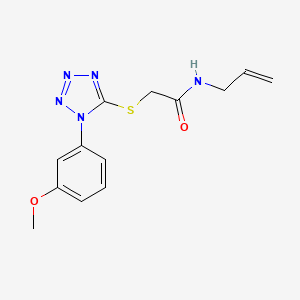
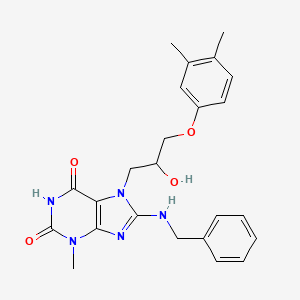
![2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 2-phenylbutanoate](/img/structure/B3408672.png)
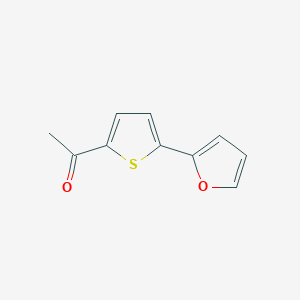
![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide](/img/structure/B3408684.png)
![N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide](/img/structure/B3408687.png)
